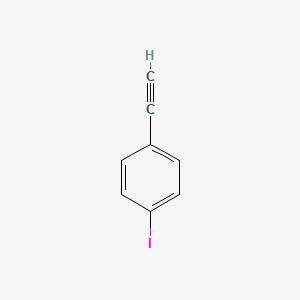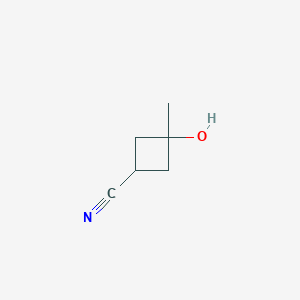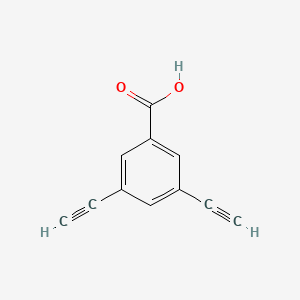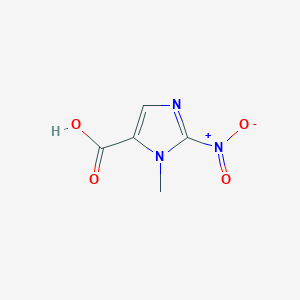
1-Ethynyl-4-iodobenzene
概要
説明
1-Ethynyl-4-iodobenzene is a useful research compound. Its molecular formula is C8H5I and its molecular weight is 228.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Polymerization
1-Ethynyl-4-iodobenzene serves as a pivotal intermediate in the synthesis of specialized polymers and oligomers. It is utilized in the chain growth polycondensation process to create oligo(p-phenyleneethynylene)s with low polydispersity, enabling the synthesis of oligomers with desired molecular weights and narrow molecular weight distributions. This application is significant for preparing defectless poly(p-phenyleneethynylene)s with required molecular weights, showcasing its utility in developing advanced materials with precise properties (Kovalev et al., 2005).
Organic Synthesis
The compound is integral to organic synthesis methods, including the Sonogashira coupling reaction. It has been used to synthesize ethynylated biaryls and asymmetric diethynylated benzene derivatives through sequential Sonogashira and Suzuki couplings in water. This method demonstrates the versatility of this compound in facilitating the construction of complex organic molecules, which can have implications for materials science and pharmaceutical research (Hassaneen et al., 2015).
Molecular Electronics
This compound is used in the creation of single molecule junctions for molecular electronics. Diazonium grafted oligo(phenylene ethynylene) monolayers, prepared from derivatives of this compound, are suitable for single molecule conductance studies. This application is crucial for the development of molecular electronics, where the ability to control and measure electron transport at the molecular level is fundamental (Liang et al., 2016).
Supramolecular Chemistry
In supramolecular chemistry, this compound plays a role in the synthesis of optically active acyclic ethynylhelicene oligomers. These oligomers exhibit significant changes in their circular dichroism spectra, indicating the formation of helical structures. This property is of interest for the study of chiral materials and their applications in areas such as optical devices and sensors (Sugiura et al., 2004).
Electro-optical Properties
The electro-optical and electrochemical properties of polymers synthesized from this compound, such as poly(1-ethynyl-4-phenoxybenzene), are studied for their potential in electronic and photonic devices. These polymers demonstrate characteristic UV-visible absorption and photoluminescence, which are key attributes for materials used in optoelectronic applications (Gal et al., 2017).
Safety and Hazards
The safety information for 1-Ethynyl-4-iodobenzene indicates that it is hazardous . The hazard statements include H302, and the precautionary statements include P280-P305+P351+P338 . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
将来の方向性
作用機序
Target of Action
It is known that iodobenzene derivatives can participate in various organic reactions, suggesting that their targets could be diverse depending on the specific reaction conditions .
Mode of Action
1-Ethynyl-4-iodobenzene, like other iodobenzene derivatives, can undergo electrophilic aromatic substitution . The mechanism involves the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged benzenonium intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
It is known that iodobenzene derivatives can participate in various organic reactions, suggesting that they could potentially affect multiple biochemical pathways depending on the specific reaction conditions .
Pharmacokinetics
It is known that iodobenzene derivatives can have low gastrointestinal absorption and can permeate the blood-brain barrier . They can also inhibit certain cytochrome P450 enzymes, which are involved in drug metabolism .
Result of Action
Given its potential to participate in various organic reactions, it could potentially have diverse effects depending on the specific reaction conditions .
Action Environment
This compound should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . These environmental factors could potentially influence the compound’s action, efficacy, and stability.
特性
IUPAC Name |
1-ethynyl-4-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c1-2-7-3-5-8(9)6-4-7/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGXITKLGQBZBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478894 | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
766-99-4 | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=766-99-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Ethynyl-4-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1-Ethynyl-4-iodobenzene a valuable reagent in organic synthesis?
A1: this compound is a versatile building block in organic synthesis due to the presence of both an iodine atom and an ethynyl group. This combination allows for selective cross-coupling reactions, enabling the controlled construction of complex molecules. Recent research [, ] demonstrates its utility in selectively coupling with activated arylacetylenes. This selectivity is crucial for synthesizing specific target molecules, particularly in pharmaceutical and materials science research.
Q2: Can you elaborate on the selectivity observed in the cross-coupling reactions involving this compound?
A2: Studies [, ] have shown that this compound preferentially undergoes cross-coupling reactions at the iodine atom when reacted with activated arylacetylenes. This selectivity is attributed to the higher reactivity of the carbon-iodine bond compared to the carbon-hydrogen bond of the ethynyl group under the optimized reaction conditions. This selective reactivity allows chemists to control the site of bond formation, leading to the synthesis of desired products with high specificity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














